molecular formula C17H19ClO3 B5059289 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No.: B5059289
M. Wt: 306.8 g/mol
InChI Key: JNUCCAAHDCZQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves the reaction of 2-chloro-4-methylphenol with 2-(4-ethoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the synthesis while maintaining product quality. Industrial methods may also involve the optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene
  • 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
  • 6-chloro-2-(4-ethoxyphenoxy)quinoxaline

Uniqueness

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chloro, ethoxyphenoxy, and methyl groups can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-3-19-14-5-7-15(8-6-14)20-10-11-21-17-9-4-13(2)12-16(17)18/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUCCAAHDCZQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.